molecular formula C15H25N5O B7114472 4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one

4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one

Cat. No.: B7114472
M. Wt: 291.39 g/mol
InChI Key: OGDMHKZEWFQJOZ-UHFFFAOYSA-N
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Description

4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one is a complex organic compound that features a tetrazole ring, a pyrrolidine ring, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the tetrazole ring through a click chemistry reaction, which is known for its efficiency and mild reaction conditions. The pyrrolidine ring can be introduced through a cyclization reaction, and the final product is obtained by coupling the cyclohexyl group with the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the tetrazole ring or the pyrrolidine ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as acetonitrile or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound could yield a ketone or an alcohol, while substitution reactions could introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, making it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes. Additionally, the pyrrolidine ring can interact with other molecular targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazole-containing molecules, such as 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole , and various pyrrolidine derivatives.

Uniqueness

What sets 4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one apart is its unique combination of a tetrazole ring, a pyrrolidine ring, and a cyclohexyl group. This combination of structural features gives the compound distinct chemical and biological properties, making it a valuable target for further research and development.

Properties

IUPAC Name

4-cyclohexyl-1-[3-(2H-tetrazol-5-yl)pyrrolidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O/c21-14(8-4-7-12-5-2-1-3-6-12)20-10-9-13(11-20)15-16-18-19-17-15/h12-13H,1-11H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDMHKZEWFQJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCC(=O)N2CCC(C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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